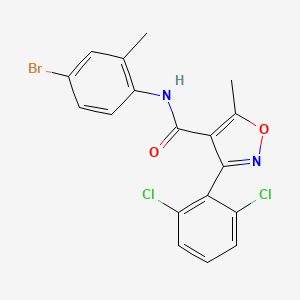![molecular formula C19H23ClN2O2 B4838769 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B4838769.png)
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol
Overview
Description
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly known as Venlafaxine, a medication used for the treatment of depression, anxiety, and other mental health disorders. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of these neurotransmitters in the brain.
Mechanism of Action
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a critical role in regulating mood, anxiety, and other physiological functions. By increasing the levels of these neurotransmitters in the brain, Venlafaxine helps to improve mood, reduce anxiety, and alleviate other symptoms associated with mental health disorders.
Biochemical and Physiological Effects:
Venlafaxine has several biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood, reduce anxiety, and alleviate other symptoms associated with mental health disorders. Additionally, Venlafaxine has been shown to have an impact on other neurotransmitters and hormones, including dopamine, cortisol, and prolactin.
Advantages and Limitations for Lab Experiments
Venlafaxine has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic potential in the treatment of mental health disorders. Additionally, Venlafaxine is readily available and relatively easy to synthesize, making it a convenient compound for use in lab experiments. However, there are also limitations to the use of Venlafaxine in lab experiments. It is a medication that is intended for human use, and there may be ethical concerns associated with using it in animal models or other experimental settings.
Future Directions
There are several potential future directions for research on Venlafaxine. One area of interest is the development of new medications that target the same neurotransmitter systems as Venlafaxine but with improved efficacy and fewer side effects. Additionally, there is ongoing research on the use of Venlafaxine in the treatment of other medical conditions, including chronic pain, hot flashes, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Venlafaxine use and its potential impact on cognitive function and other physiological processes.
Scientific Research Applications
Venlafaxine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and other mental health disorders. It has been shown to be effective in improving mood, reducing anxiety, and decreasing the severity of symptoms in patients with these conditions. Additionally, Venlafaxine has been studied for its potential use in the treatment of chronic pain, hot flashes, and other medical conditions.
properties
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-24-19-13-15(7-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-3-5-16(17)20/h3-8,13,23H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJFUGCJJKZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine dihydrochloride](/img/structure/B4838697.png)


![8-chloro-N'-[1-(5-chloro-2-thienyl)butylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4838715.png)


![isopropyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4838729.png)
![ethyl 4-{[{[2-(4-morpholinyl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4838742.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-isopropylbenzoate](/img/structure/B4838749.png)
![N-benzyl-4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4838756.png)
![N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4838758.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4838783.png)
![ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4838811.png)